molecular formula C13H16N2 B1297654 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 6678-86-0

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B1297654
CAS RN: 6678-86-0
M. Wt: 200.28 g/mol
InChI Key: FJPPZKPWCBEAMQ-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of the tetrahydro-beta-carboline family, a group of compounds that are of interest due to their presence in various natural products and pharmaceuticals. The structure of these compounds is characterized by a fused pyridine and indole ring system, which is a common scaffold in many alkaloids with significant biological activity.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-beta-carboline derivatives, which would include the ethyl-substituted variant, can be achieved through a facile one-pot domino process. This process involves a copper-catalyzed three-component coupling-cyclization of an appropriate ethynylaniline, aldehyde, and a secondary amine. Following the initial indole formation, the reaction mixture is treated with either t-BuOK/hexane or MsOH to afford the desired tetrahydro-beta-carboline derivatives in moderate to good yields .

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of 1-substituted tetrahydro-beta-carbolines, which would include the ethyl variant, with activated alkynes has been explored. The reaction with dimethyl acetylenedicarboxylate in methanol leads to the opening of the tetrahydropyridine fragment, resulting in the formation of 2-methoxyalkylindoles. When reacted with ethyl propiolate in ethanol or tosylacetylene in methanol, mixtures of azocino[5,4-b]indoles and 2-alkoxyindoles are produced. Additionally, the reaction with ethyl propiolate in acetonitrile yields azocinoindoles .

Physical and Chemical Properties Analysis

Scientific Research Applications

Presence in Alcoholic Beverages

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline, as a variant of tetrahydro-β-carbolines, has been identified in alcoholic beverages. This novel tetrahydro-β-carboline was found in sherry wines, sparkling wines, red and white wines, port wines, sake, and some high-alcohol beers. Its presence is attributed to precursors like MTCA and l-tryptophan ethyl ester, suggesting that alcoholic drinks could be an exogenous source of bioactive β-carbolines found in vivo (Herraiz, 1999).

Pharmacological Properties

β-carbolines, including derivatives like 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline, have been studied for their pharmacological properties. Research has shown that such compounds can cause sedation, analgesic action, and affect locomotor activity in mice (Misztal, Wiertek, & Michaluk, 1977).

Methodology Development

Researchers have developed sensitive methods for the determination of tetrahydro-β-carbolines, including 1-methyl-1,2,3,4-tetrahydro-β-carboline, using techniques like gas chromatography and mass spectrometry. Such methodologies are crucial for detecting these compounds in biological samples, such as human urine (Hayashi, Todoriki, & Iida, 1990).

Presence in Foodstuffs and Human Fluids

β-carbolines have been detected in various foodstuffs, human urine, and human milk. The study of their concentrations in fermented products and raw materials suggests that these compounds might be produced through fermentation or by condensation of tryptophan and acetaldehyde. This research opens up the possibility that tetrahydro-β-carbolines might be synthesized endogenously in humans (Adachi et al., 1991).

Future Directions

The future directions of research on 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline could involve further exploration of its pharmacological properties and its potential applications in medicine .

properties

IUPAC Name

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-6,11,14-15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPPZKPWCBEAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344688
Record name 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline

CAS RN

6678-86-0
Record name 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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